1-(3,4-二甲苯基)-5-(3-硝基苄基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
货号 B2959713
CAS 编号:
863447-46-5
分子量: 375.388
InChI 键: BNKIUVFKSBXXRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds usually involves multi-step reactions. For instance, pyrimidinones can be synthesized from readily available α-substituted β-ketoesters . The β-ketoesters are transformed into acyl enamines and then cyclized to give oxazinones. These reactive intermediates are then converted into pyrimidinones by treatment with an appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with a dimethylphenyl group attached at one position and a nitrobenzyl group at another. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For instance, in the presence of NADH, a nitrobenzyl group can be reduced by nitroreductase (NTR), leading to the release of a drug in enzyme-responsive drug delivery systems .科学研究应用
抗癌活性
- 吡唑并[3,4-d]嘧啶-4-酮衍生物的合成,包括与指定化学物质结构相关的化合物,已显示出有希望的抗癌活性。一项研究重点介绍了这些衍生物的合成及其针对 MCF-7 人乳腺腺癌细胞系的抗肿瘤活性测试。值得注意的是,具有硝基亚苄基氨基取代的化合物表现出有效的抑制活性,在癌症治疗中显示出显着的潜力 (Abdellatif 等人,2014 年)。
抗菌活性
- 另一条研究途径探索了含有吡唑-嘧啶基序的连接杂环化合物的抗菌潜力。这些研究合成了各种衍生物并测试了它们对革兰氏阳性菌、革兰氏阴性菌和真菌的活性。在噻唑烷-4-酮环上的特定位置具有硝基苯基基团的化合物表现出显着的抑制活性,表明它们在开发新的抗菌剂中的潜在用途 (Sanjeeva Reddy 等人,2010 年)。
抗菌和抗癌剂
- 合成了新型吡唑衍生物,具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物,并对其抗菌和抗癌活性进行了表征。这项研究表明,与参考药物阿霉素相比,其中一些化合物表现出更高的抗癌活性,同时具有良好至优异的抗菌活性,表明它们在治疗应用中的双重潜力 (Hafez 等人,2016 年)。
生物成像的荧光特性
- 从 4-氨基安替比林开发的新型荧光席夫碱衍生物展示了具有大斯托克斯位移和双发射特性的化合物。这些化合物,包括具有硝基亚苄基氨基修饰的化合物,由于其优异的吸收、荧光特性和光激发诱导的构象异构化,在生物成像和分子探针中提供了潜在应用 (Alam 等人,2015 年)。
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-6-7-16(8-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-3-5-17(9-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIUVFKSBXXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-(3-Tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine
1508605-07-9
N-(3-Phenylmethoxyoxan-4-yl)prop-2-enamide
2293022-16-7